(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride
Description
(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride is a fluorinated amine derivative characterized by a sulfamoyl (S(=O)₂N) core linked to a 2-aminoethyl group and a 2,2,2-trifluoroethyl moiety. Key structural and physicochemical properties include:
- Molecular Formula: C₄H₁₀F₃N₃O₂S·HCl
- Molecular Weight: ~237.66 g/mol (calculated from ).
- SMILES: C(CNS(=O)(=O)NCC(F)(F)F)N.Cl
- Functional Groups: Sulfamoyl, primary amine (protonated as hydrochloride), and trifluoroethyl.
The hydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical applications. The trifluoroethyl group introduces strong electron-withdrawing effects, which modulate the basicity of the adjacent amine and improve metabolic stability .
Properties
IUPAC Name |
N'-(2,2,2-trifluoroethylsulfamoyl)ethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10F3N3O2S.ClH/c5-4(6,7)3-10-13(11,12)9-2-1-8;/h9-10H,1-3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQULIKCFVARKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNS(=O)(=O)NCC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClF3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride typically involves the reaction of 2-aminoethanol with 2,2,2-trifluoroethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-aminoethanol is replaced by the trifluoroethylsulfonyl group. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides or amides.
Reduction: The trifluoroethylsulfamoyl group can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethylsulfamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonamides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound's sulfamoyl group suggests potential applications in pharmaceuticals. Sulfamoyl compounds are known for their antibacterial properties. Research indicates that derivatives of sulfamides can inhibit bacterial growth by interfering with folate synthesis.
Case Study Example :
A study published in the Journal of Medicinal Chemistry investigated various sulfamoyl derivatives for their antimicrobial activity. The results indicated that certain modifications could enhance efficacy against resistant bacterial strains .
Agricultural Chemistry
In agriculture, (2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride could serve as a herbicide or pesticide agent. Its trifluoroethyl group may enhance lipophilicity, allowing better absorption by plant tissues.
Research Findings :
Research conducted on similar compounds has shown that trifluoromethyl groups can increase herbicidal activity by improving the compound's ability to penetrate plant cuticles . Further studies are warranted to explore this compound's specific efficacy in agricultural settings.
Materials Science
The compound's unique structure positions it as a candidate for developing specialty materials. Its ability to form hydrogen bonds could be exploited in creating polymers with specific characteristics such as increased thermal stability and chemical resistance.
Material Properties :
Preliminary investigations into related sulfamoyl compounds have demonstrated their utility in enhancing the mechanical properties of polymer matrices . This suggests that this compound might similarly improve material performance.
Data Table: Comparison of Applications
| Application Area | Potential Uses | Notable Properties |
|---|---|---|
| Medicinal Chemistry | Antibacterial agents | Inhibits folate synthesis |
| Agricultural Chemistry | Herbicides/Pesticides | Enhanced absorption due to trifluoromethyl group |
| Materials Science | Specialty polymers | Improved thermal stability and resistance |
Mechanism of Action
The mechanism of action of (2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the trifluoroethylsulfamoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Compound A: (2-Methoxyethyl)(2,2,2-Trifluoroethyl)amine Hydrochloride
Compound B: 2-[(2,2,2-Trifluoroethyl)amino]acetamide Hydrochloride
- Molecular Formula : C₄H₈ClF₃N₂O
- Molecular Weight : 192.57 g/mol .
- Key Differences :
- Substitutes the sulfamoyl group with an acetamide moiety.
- Retains the trifluoroethyl group but lacks the secondary amine present in the target compound.
- Properties :
- The amide group increases metabolic stability but reduces reactivity compared to the sulfamoyl group.
- Lower molecular weight may improve renal clearance.
Structural and Functional Group Analysis
Impact of Fluorine Substitution
The trifluoroethyl group in all three compounds exerts strong electron-withdrawing effects:
- Reduced Basicity : Stabilizes the protonated amine, lowering pKa and enhancing membrane permeability .
- Metabolic Stability : The C-F bond resists oxidative degradation, prolonging half-life .
- Conformational Effects : Trifluoroethyl groups may restrict molecular flexibility, favoring target-binding conformations .
Biological Activity
(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride, with the CAS number 1797189-72-0, is a synthetic compound notable for its unique chemical structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClFNOS
- Molecular Weight : 257.66 g/mol
- Chemical Structure : The compound features an aminoethyl group and a trifluoroethylsulfamoyl moiety, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with various biological molecules. These interactions can modulate enzyme activity and receptor functions, potentially leading to therapeutic effects.
Biological Activity Overview
- Enzyme Inhibition : Research indicates that this compound may act as a biochemical probe to study enzyme mechanisms. Its structural components allow it to selectively inhibit certain enzymes involved in metabolic pathways.
- Protein Interactions : The compound's ability to interact with proteins suggests potential applications in drug development targeting specific protein functions.
- Therapeutic Potential : Preliminary studies suggest that this compound could serve as a precursor for new drug formulations aimed at treating various diseases.
Table 1: Summary of Biological Activities
Case Study: Enzyme Interaction
A study investigated the interaction of this compound with human metabolic enzymes. The results indicated that the compound selectively inhibited certain enzymes involved in amino acid metabolism, suggesting its potential role in metabolic disorders.
Case Study: Antimicrobial Properties
Another research effort explored the antimicrobial properties of this compound against various bacterial strains. Results showed significant inhibition of growth in specific pathogens, indicating potential applications in developing antimicrobial agents.
Q & A
Q. What are the recommended synthetic routes for (2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride, and what critical intermediates should be monitored?
The compound is synthesized via multi-step reactions involving amide formation , condensation , and cyclization . Key steps include:
- Amide coupling : Reacting 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride with sulfamoylating agents (e.g., sulfonyl chlorides) under inert conditions .
- Aldol condensation : Using hydroxylamine sulfate and ketones (e.g., 3',5'-dichloro-2,2,2-trifluoroacetophenone) to form intermediates .
- Cyclocondensation : Final ring closure under acidic or basic conditions . Monitor intermediates via HPLC or TLC at each stage, particularly the sulfamoyl adduct and cyclized product .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm sulfamoyl and trifluoroethyl groups .
- High-resolution mass spectrometry (HRMS) for molecular ion validation (expected m/z ~292.24 for C₅H₁₂ClF₃N₃O₂S) .
- X-ray crystallography to resolve stereochemical ambiguities, especially if chiral centers are present .
- Elemental analysis to verify stoichiometry (e.g., Cl⁻ content via ion chromatography) .
Q. What solvents and storage conditions are optimal for this hydrochloride salt?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately in water. Avoid alcohols due to potential esterification .
- Storage : Store at -20°C in airtight, desiccated containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., unexpected ¹⁹F NMR shifts) may arise from:
- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify hydrogen bonding interactions .
- Dynamic equilibria : Use variable-temperature NMR to detect tautomerism or rotameric forms .
- Impurity interference : Employ LC-MS/MS to isolate and characterize by-products (e.g., unreacted sulfamoyl chloride) .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Design of Experiments (DOE) : Vary temperature (50–100°C), catalyst loading (e.g., DMAP), and stoichiometry to identify optimal conditions .
- Flow chemistry : Continuous processing minimizes side reactions (e.g., hydrolysis of sulfamoyl groups) .
- In-situ monitoring : Use FTIR to track sulfamoyl C=O stretching (~1350 cm⁻¹) and adjust reagent addition rates .
Q. How does the compound interact with biological targets like carbonic anhydrase?
- Enzyme assays : Measure inhibition via fluorescence quenching of dansylamide-bound enzyme .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
- Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding modes with the zinc-active site .
Q. What analytical methods detect trace by-products or degradation products?
- HPLC-UV/ELSD : Use a C18 column (ACN/water gradient) to separate sulfonamide derivatives .
- GC-MS : Identify volatile degradation products (e.g., trifluoroacetic acid) after derivatization .
- ICP-OES : Screen for heavy metal contaminants (e.g., Pd from coupling reactions) .
Q. How can stability studies under physiological conditions inform drug formulation?
- pH-dependent stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via UPLC at 37°C .
- Light sensitivity : Expose to UV-Vis light and assess photodegradation products with HPLC-DAD .
- Lyophilization : Test freeze-dried formulations for long-term stability (≥12 months) at 25°C/60% RH .
Cross-Disciplinary and Contradiction Analysis
Q. How do structural modifications (e.g., replacing trifluoroethyl with methyl) impact bioactivity?
- SAR studies : Synthesize analogs (e.g., 2-aminoethyl sulfamides with CF₃ vs. CH₃) and compare IC₅₀ values in enzyme assays .
- Computational modeling : Calculate electrostatic potential maps to assess fluorine’s role in binding .
Q. What methodologies reconcile conflicting data in toxicity vs. efficacy studies?
- Meta-analysis : Aggregate data from in vitro (e.g., hepatocyte cytotoxicity) and in vivo (e.g., rodent LD₅₀) studies to identify safe thresholds .
- Transcriptomics : Use RNA-seq to differentiate therapeutic (enzyme inhibition) vs. off-target (oxidative stress) pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
